65-Fold Higher TRPV1 Antagonist Potency Than the 2-sec-Butylphenyl Regioisomer Under Identical Assay Conditions
The target compound exhibits a TRPV1 antagonist Ki of 0.4 nM against capsaicin-induced channel activation in CHO cells, whereas the 2-sec-butylphenyl regioisomer displays a Ki of 26 nM under the same assay conditions [1]. This represents a 65-fold improvement in potency. Additionally, the target compound shows a Ki of 0.84 nM against NADA-induced TRPV1 activation [1].
| Evidence Dimension | TRPV1 Antagonist Potency (Ki) |
|---|---|
| Target Compound Data | 0.4 nM (capsaicin-induced), 0.84 nM (NADA-induced) |
| Comparator Or Baseline | 2-sec-butylphenyl regioisomer (Ki = 26 nM, capsaicin-induced) |
| Quantified Difference | 65-fold lower Ki (i.e., higher potency) |
| Conditions | Human TRPV1 expressed in CHO cells; FLIPR assay measuring inhibition of capsaicin-induced channel activation. |
Why This Matters
This quantitative superiority in TRPV1 antagonism directly justifies selecting the 4-sec-butylphenyl isomer over the 2-sec-butylphenyl variant for applications in pain or inflammation research requiring high-potency TRPV1 blockade.
- [1] BindingDB. (2025). BDBM50049534: CHEMBL3319108. Affinity Data: Ki = 0.400 nM, 0.840 nM, 26 nM. Retrieved from bindingdb.org. View Source
